N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-27-19-7-6-17(11-18(19)21)28(25,26)22-16-5-4-13-8-9-23(12-15(13)10-16)20(24)14-2-3-14/h4-7,10-11,14,22H,2-3,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVZWXPWHYFIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including synthesis, pharmacological evaluations, and case studies.
- Molecular Formula : C23H22N2O4S
- Molecular Weight : 422.50 g/mol
- CAS Number : 955728-15-1
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
Anticancer Activity
Research has shown that derivatives of tetrahydroisoquinoline structures possess anticancer properties. The compound was evaluated against various human cancer cell lines using the MTS assay to assess cell viability. Notably:
- Cell Lines Tested : RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical).
- IC50 Values : The most potent derivative exhibited IC50 values of approximately 60.70 µM in RKO cells and 49.79 µM in PC-3 cells, indicating significant cytotoxic effects on these lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
Antiviral Activity
Some studies suggest that compounds with similar structural motifs exhibit antiviral properties. The compound's analogs have been reported to inhibit the replication of viruses such as HIV and hepatitis C .
The proposed mechanism of action for the biological effects of this compound includes:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in sensitive cancer cell lines.
- Antioxidant Activity : Some derivatives have shown to scavenge free radicals, contributing to their cytotoxic effects .
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on five human tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth with significant morphological changes observed under microscopy .
- Antiviral Testing : Another study focused on the antiviral potential against HIV-1 reverse transcriptase. The results indicated that compounds with similar structures effectively inhibited viral replication in vitro .
Q & A
Q. What are the key identifiers and structural characteristics of this compound?
The compound has the CAS number 955534-36-8, molecular formula C₂₀H₂₁FN₂O₄S , and molecular weight 404.5 g/mol. Its structure includes a tetrahydroisoquinoline core modified with a cyclopropanecarbonyl group and a sulfonamide moiety bearing fluoro- and methoxy-substituted aromatic rings. Key identifiers include the SMILES string COc1ccc(S(=O)(=O)Nc2ccc3c(c2)CN(C(=O)C2CC2)CC3)cc1F and InChI representation .
Q. What synthetic strategies are recommended for this compound?
Synthesis involves multi-step organic reactions, including:
- Protection/deprotection : Use of catalysts (e.g., DMAP) and activating agents (e.g., benzenesulfonyl chloride) to ensure regioselectivity .
- Coupling reactions : Controlled temperature (e.g., 60°C for sulfonamide bond formation) and inert atmospheres to prevent side reactions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to achieve >95% purity .
Q. How is the compound characterized for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1145 cm⁻¹) .
Advanced Research Questions
Q. What methodological challenges arise in scaling up synthesis without compromising yield?
- Reaction optimization : Kinetic studies are critical for large-scale reactions. For example, excess reagents (e.g., benzenesulfonyl chloride) and prolonged reaction times (e.g., 15 hours) improve yields but require careful pH control to avoid byproducts .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility but may complicate purification. Switching to dichloromethane or ethyl acetate improves post-reaction workup .
Q. How do structural modifications influence biological activity?
- Cyclopropanecarbonyl group : Enhances metabolic stability by resisting enzymatic hydrolysis compared to acetyl or furan derivatives .
- Fluoro-methoxy substitution : Increases lipophilicity and membrane permeability, as shown in analogues with logP values ~2.5–3.0 .
- Sulfonamide moiety : Critical for target binding (e.g., enzyme active sites), with potency differences observed in kinase inhibition assays .
Q. How can contradictory data on biological activity be resolved?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., inflammation pathways vs. metabolic regulation) may arise from variations in cell lines or assay conditions. Use isogenic cell models and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolite profiling : LC-MS/MS can identify active metabolites that contribute to off-target effects .
Q. What computational tools are suitable for predicting interactions with biological targets?
- Molecular docking : Software like AutoDock Vina predicts binding modes with enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB: 5KIR) .
- QM/MM simulations : Analyze electronic interactions at the sulfonamide-enzyme interface to guide rational design .
Q. How do solvent polarity and temperature affect stability during storage?
- Degradation pathways : Hydrolysis of the sulfonamide bond occurs in aqueous buffers (pH < 5 or > 8), requiring storage in anhydrous DMSO at -20°C .
- Accelerated stability studies : Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C, confirming room-temperature stability .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., exact stoichiometry, stirring rates) to minimize batch-to-batch variability .
- Data validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to resolve ambiguous assignments .
- Contradiction analysis : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate conflicting biological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
